2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is a chemical compound that belongs to the class of pyrimidines . It is a derivative of thieno[2,3-d]pyrimidine, a bicyclic compound containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . This results in the formation of compounds that, when treated with bases, cyclize to the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .Molecular Structure Analysis
The molecular structure of 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic compound containing a thiophene ring fused to a pyrimidine ring . The molecule also contains two amino groups at the 2 and 4 positions, and a carboxylic acid group at the 6 position .Chemical Reactions Analysis
The chemical reactions involving 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid are primarily related to its synthesis. As mentioned earlier, the synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with ethyl mercaptoacetate, methyl N-methylglycinate or ethyl glycinate . The resulting compounds, when treated with bases, cyclize to form the corresponding 2-amino-4-chlorothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylates .Scientific Research Applications
Synthesis and Biological Activities
2,4-Diaminothieno[2,3-d]pyrimidine derivatives, including 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid, have been a subject of interest due to their important biological activities. These compounds are synthesized through various methods, and their applications span across different fields of biological research. Wang Fu-cheng (2011) discussed the synthesis and the biological significance of these derivatives (Wang Fu-cheng, 2011).
Inhibitory Activities
One notable application is their role as inhibitors. For instance, a study by Donkor et al. (2003) synthesized a series of 2,4-diaminothieno[2,3-d]pyrimidines to explore their inhibitory activity against dihydrofolate reductase from various sources. This enzyme is crucial in cellular processes, and its inhibition can have significant therapeutic implications (Donkor, Li, & Queener, 2003).
Synthesis for Specific Applications
In terms of synthesis for specific applications, research by Tumkevičius et al. (2006) and Dailide & Tumkevičius (2022) is relevant. They focused on synthesizing new derivatives of 2,4-diaminothieno[2,3-d]pyrimidine for potential applications in medicine and biology. These studies highlight the versatility and importance of this compound in scientific research (Tumkevičius, Dailide, & Kaminskas, 2006); (Dailide & Tumkevičius, 2022).
Antifolate Inhibitors
Another significant area of research is the development of antifolate inhibitors. Rosowsky et al. (1997) synthesized derivatives of 2,4-diaminothieno[2,3-d]pyrimidine as potential inhibitors of dihydrofolate reductase in specific pathogens. This research contributes to the understanding of potential therapeutic agents against infectious diseases (Rosowsky, Papoulis, & Queener, 1997).
Future Directions
The future directions for research on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis, characterization, and potential biological activities. Given that many 2,4-diaminopyrimidine derivatives have been synthesized as potential drugs against certain pathogens , there could be potential for the development of new therapeutics based on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid.
properties
IUPAC Name |
2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSNNPNXQJUEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617864 | |
Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
155087-28-8 | |
Record name | 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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